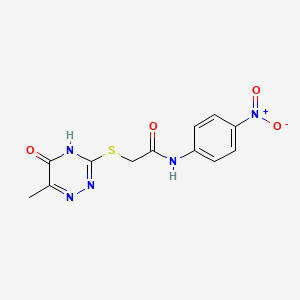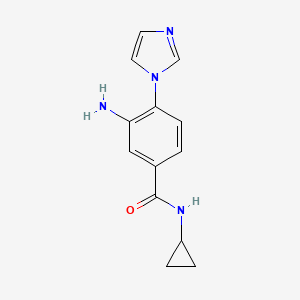![molecular formula C9H10F3NO B2651571 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248198-67-4](/img/structure/B2651571.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMP is a chiral molecule that consists of a pyridine ring and an alcohol group attached to a propan-1-ol chain.
Wirkmechanismus
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of neurotransmitters and the induction of cell death in cancer cells. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This results in an accumulation of these neurotransmitters, leading to increased synaptic transmission. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or cell type targeted. Inhibition of acetylcholinesterase and butyrylcholinesterase results in increased synaptic transmission, which can have both beneficial and detrimental effects depending on the context. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol-induced apoptosis in cancer cells has been shown to result in the downregulation of various oncogenes and the upregulation of tumor suppressor genes, leading to decreased cell proliferation and increased cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages as a research tool, including its high purity and specificity for certain enzymes and cell types. However, there are also limitations to its use, including its relatively high cost and the potential for off-target effects. It is important to carefully consider the experimental design and controls when using (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol in research.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, including further optimization of the synthesis method, identification of new targets for inhibition, and investigation of its potential as a therapeutic agent for various diseases. Additionally, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol could be used as a tool for studying the roles of specific enzymes and cell types in various physiological and pathological processes. Overall, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has the potential to make significant contributions to the fields of medicinal chemistry and drug development.
Synthesemethoden
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)pyridine with (R)-1-phenylethanol in the presence of a chiral catalyst. The resulting product is then subjected to a series of purification steps to obtain pure (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. The synthesis method of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to exhibit inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters and have been implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also shown promise as a potential anticancer agent, as it has been shown to induce cell death in various cancer cell lines.
Eigenschaften
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKPOGQFECGT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)
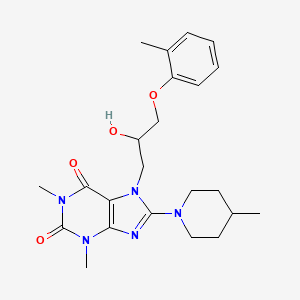
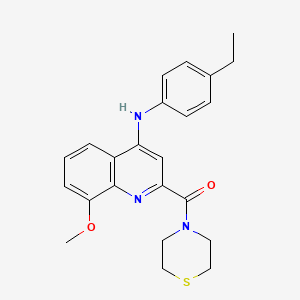
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)


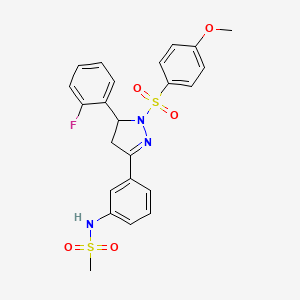
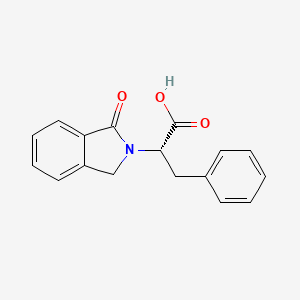
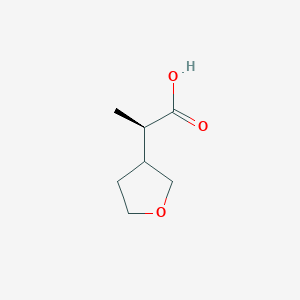
![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)
